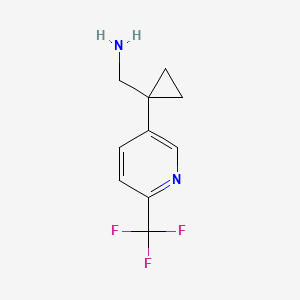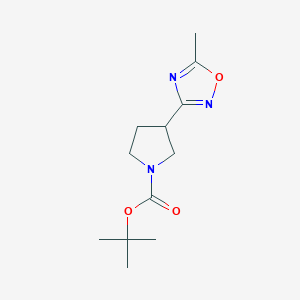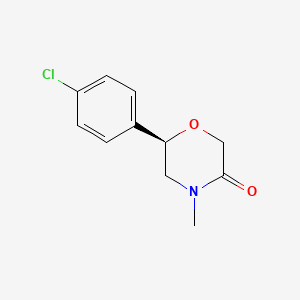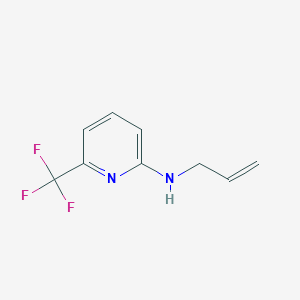![molecular formula C11H15N3O B12625235 (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one CAS No. 922178-65-2](/img/structure/B12625235.png)
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one is a heterocyclic compound that features a diazepane ring fused with a pyridine moiety
Preparation Methods
The synthesis of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the diazepane ring.
Reaction Conditions: The pyridine derivative is reacted with a suitable diazepane precursor under controlled conditions to form the desired compound. Common reagents include bases and solvents that facilitate the reaction.
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. This involves the use of industrial reactors and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a pyridine oxide derivative, while reduction may produce a reduced diazepane ring.
Scientific Research Applications
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions. For example, it may inhibit enzyme activity or block receptor signaling.
Comparison with Similar Compounds
(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-(Pyridin-2-yl)pyrimidine derivatives and 3-(Pyridin-2-yl)triimidazotriazine share structural similarities.
Uniqueness: The unique combination of the diazepane ring and pyridine moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
922178-65-2 |
|---|---|
Molecular Formula |
C11H15N3O |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(3R)-3-(pyridin-2-ylmethyl)-1,4-diazepan-2-one |
InChI |
InChI=1S/C11H15N3O/c15-11-10(13-6-3-7-14-11)8-9-4-1-2-5-12-9/h1-2,4-5,10,13H,3,6-8H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
ZQDHZZZNDACKQK-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN[C@@H](C(=O)NC1)CC2=CC=CC=N2 |
Canonical SMILES |
C1CNC(C(=O)NC1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-(2-Butoxyethoxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625175.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)


![1-[4-[1-(4-fluorophenyl)pyrazolo[3,4-f]isoquinolin-5-yl]piperazin-1-yl]ethanone](/img/structure/B12625196.png)
![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)
![3-[4-(benzyloxy)-3-ethoxyphenyl]-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625220.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
